7-Iodoquinolin-5-ol
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Overview
Description
7-Iodoquinolin-5-ol is a chemical compound with the molecular formula C9H6INO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinolin-5-ol typically involves the iodination of quinolin-5-ol. One common method is the electrophilic substitution reaction where iodine is introduced to the quinoline ring. This reaction often requires a catalyst such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to 7-aminoquinolin-5-ol.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-Aminoquinolin-5-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Iodoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Iodoquinolin-5-ol involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of specific biochemical pathways. For example, it may chelate metal ions, disrupting essential enzymatic functions in microorganisms, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Used for spectrophotometric determination of iron (III) ions.
Clioquinol: An antifungal and antibacterial agent.
Diiodohydroxyquinoline: Used in the treatment of amoebiasis.
Uniqueness: 7-Iodoquinolin-5-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its iodine substitution at the 7-position and hydroxyl group at the 5-position make it particularly useful in various synthetic and analytical applications.
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
7-iodoquinolin-5-ol |
InChI |
InChI=1S/C9H6INO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H |
InChI Key |
LGZPXWMRLLQIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)I)N=C1 |
Origin of Product |
United States |
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